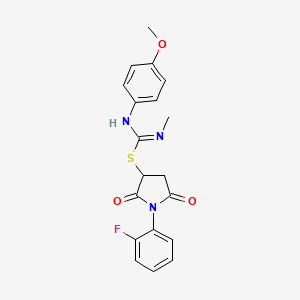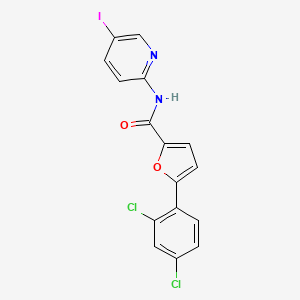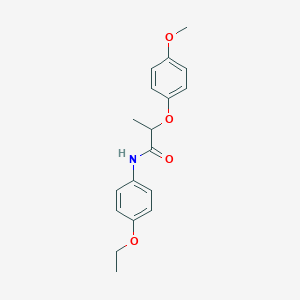![molecular formula C9H15N5O2S B4899649 3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and has been synthesized using various methods.
作用機序
The mechanism of action of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, it has been studied for its potential to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ in lab experiments is its broad-spectrum antibacterial and antifungal activities. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’. One of the potential directions is to study its potential as a cancer chemotherapeutic agent. Further studies are needed to understand its mechanism of action and its effectiveness in different types of cancer. Moreover, the compound can be modified to improve its potency and reduce its toxicity. Another potential direction is to study its potential as an anti-inflammatory and antioxidant agent in various diseases. Further studies are needed to understand its mechanism of action and its effectiveness in different diseases. Moreover, the compound can be modified to improve its potency and reduce its toxicity.
Conclusion:
In conclusion, ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the synthesis of bacterial and fungal cell walls and the biosynthesis of nucleic acids. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent. The compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been reported using various methods. One of the commonly used methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with diethyl malonate in the presence of triethylamine. The resulting product is then treated with acid to obtain the final compound. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various aldehydes and ketones in the presence of ammonium acetate.
科学的研究の応用
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has shown potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent.
特性
IUPAC Name |
3-[(3-amino-3-oxopropyl)-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c1-6-12-13-9(17-6)14(4-2-7(10)15)5-3-8(11)16/h2-5H2,1H3,(H2,10,15)(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQDKMDHJTZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
